1-Bromo-3-(methylsulfanyl)propane
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Overview
Description
1-Bromo-3-(methylsulfanyl)propane: is an organic compound with the molecular formula C4H9BrS . It is also known by other names such as methyl 3-bromopropyl sulfide . This compound is characterized by the presence of a bromine atom and a methylsulfanyl group attached to a propane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methylsulfanyl)propane can be synthesized through various methods. One common method involves the reaction of 3-chloropropyl methyl sulfide with sodium bromide in the presence of a suitable solvent such as acetone . The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a bromine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(methylsulfanyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of .
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate in the presence of suitable catalysts.
Major Products:
3-(Methylsulfanyl)propanol: from nucleophilic substitution.
Sulfoxides: and sulfones from oxidation reactions.
Scientific Research Applications
1-Bromo-3-(methylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme mechanisms and protein modifications.
Medicine: The compound is investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methylsulfanyl)propane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure and electronic properties of the compound .
Comparison with Similar Compounds
- 1-Bromo-2-(methylsulfanyl)ethane
- 1-Bromo-4-(methylsulfanyl)butane
- 1-Chloro-3-(methylsulfanyl)propane
Comparison: 1-Bromo-3-(methylsulfanyl)propane is unique due to its specific molecular structure, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity towards nucleophiles and oxidizing agents, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-bromo-3-methylsulfanylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-6-4-2-3-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPNQQIVWCDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68731-27-1 |
Source
|
Record name | 1-bromo-3-(methylsulfanyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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